Alfuzosin Hydrochloride

Alpha-1 adrenoceptor Receptor binding Uroselectivity

For BPH R&D and formulation, source Alfuzosin Hydrochloride (CAS 81403-68-1) with documented ≥98% purity. This α1-blocker offers a unique tolerability balance: notably lower ejaculatory dysfunction risk than tamsulosin/silodosin, and less hypotension than doxazosin. Critical procurement requirement: mandate fed-state bioequivalence evidence, as bioavailability drops 50% fasting. Ideal for developing once-daily ER tablets targeting men prioritizing sexual function preservation.

Molecular Formula C19H28ClN5O4
Molecular Weight 425.9 g/mol
CAS No. 81403-68-1
Cat. No. B195035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlfuzosin Hydrochloride
CAS81403-68-1
SynonymsAlfetim
alfusozine
alfuzosin
alfuzosin hydrochloride
alphuzosine
Benestan
N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furancarboxamide
Urion
UroXatral
Xatral
Molecular FormulaC19H28ClN5O4
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESCN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
InChIInChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H
InChIKeyYTNKWDJILNVLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Alfuzosin Hydrochloride (CAS 81403-68-1): Procurement & Differentiation Guide for Alpha-1 Blockers in BPH


Alfuzosin Hydrochloride (HCl) is a quinazoline-derivative, non-subtype selective α1-adrenergic receptor antagonist [1]. It is formulated as an extended-release tablet for once-daily oral administration [2]. Its primary FDA-approved indication is for the symptomatic treatment of benign prostatic hyperplasia (BPH), a condition affecting up to 50-60% of males in their 60s [3]. The compound works by relaxing smooth muscle in the prostate and bladder neck, thereby improving urine flow and reducing lower urinary tract symptoms (LUTS) [1]. While it shares this class mechanism with agents like tamsulosin, doxazosin, terazosin, and silodosin, critical differences in pharmacokinetics, receptor pharmacology, and clinical tolerability define its specific niche in therapeutic selection [4].

Alfuzosin HCl Procurement: Why 'Class Effect' Assumptions Fail in Alpha-1 Blocker Selection


While all α1-blockers demonstrate comparable efficacy in improving BPH symptoms and urinary flow rates, they are not therapeutically interchangeable [1]. The AUA guidelines explicitly state that the choice of alpha-blocker should be based on patient age, comorbidities, and differing adverse event profiles [2]. Alfuzosin's distinct clinical utility is defined by its unique balance of tolerability and safety parameters, which diverge significantly from both older non-selective agents (e.g., doxazosin, terazosin) and highly subtype-selective alternatives (e.g., silodosin, tamsulosin) [3]. Key differentiators include its intermediate cardiovascular impact, its notably lower incidence of ejaculatory dysfunction compared to selective agents, and its specific food-dependent bioavailability requirement, which mandates a distinct patient counseling and administration protocol [4][5]. Simply substituting a generic alpha-blocker without considering these quantified differences can lead to preventable adverse events and suboptimal therapeutic outcomes [2].

Alfuzosin Hydrochloride: Quantified Differentiation Evidence vs. Tamsulosin & Silodosin


Alfuzosin HCl Receptor Pharmacology: Non-Selective Binding as a Clinical Differentiator

Alfuzosin is a non-subtype selective α1-blocker, with similar affinity for α1A, α1B, and α1D adrenoceptor subtypes [1]. This contrasts with the selective binding profiles of tamsulosin and silodosin, which have a preference for the α1A subtype over α1B. The selectivity ratio (α1A:α1B) for tamsulosin is 10:1, and for silodosin, it is 161:1 [2]. The lack of subtype selectivity for alfuzosin is mechanistically linked to its lower rate of ejaculatory dysfunction, a common adverse event associated with highly α1A-selective agents [3].

Alpha-1 adrenoceptor Receptor binding Uroselectivity Pharmacodynamics

Alfuzosin HCl and Ejaculatory Dysfunction: Quantified Lower Risk vs. Silodosin & Tamsulosin

A meta-analysis of randomized controlled trials found that the risk of ejaculatory dysfunction with alfuzosin is not significantly different from placebo, while it is markedly higher with more α1A-selective agents [1]. Real-world pharmacovigilance data from the Eudra-Vigilance database confirms this differential safety profile. The risk of ejaculatory disorders for silodosin is 18.5 times higher (PRR 18.5; 95% CI 10.7-31.8; P<0.05) when compared directly to alfuzosin [2]. A review of clinical literature also notes a greater incidence of ejaculatory disorder during the use of tamsulosin compared with alfuzosin [3].

Ejaculatory dysfunction Tolerability Adverse events Sexual function

Alfuzosin HCl Cardiovascular Profile: Quantified Vascular Effects vs. Tamsulosin

In a randomized, controlled crossover trial directly comparing tamsulosin OCAS 0.4 mg and alfuzosin XL 10 mg, tamsulosin demonstrated a more favorable cardiovascular profile [1]. The study measured the inhibition of phenylephrine-induced increases in diastolic blood pressure (DBP) and total peripheral resistance (TPR) as markers of vascular α1-blockade. At 2 hours post-dose, tamsulosin OCAS induced significantly less inhibition of these cardiovascular parameters than alfuzosin XL [1]. In a second study within the same trial, tamsulosin OCAS had a statistically significantly lower incidence of positive orthostatic stress tests (OTs) than alfuzosin XL, both at 6 hours post-dose and for all post-dose time points combined [1].

Cardiovascular safety Orthostatic hypotension Vascular effects Tolerability

Alfuzosin HCl Bioavailability: Food-Dependent Absorption as a Formulation-Specific Procurement Consideration

The bioavailability of the standard 10 mg alfuzosin HCl extended-release formulation is critically dependent on food intake. When taken with food, its bioavailability is approximately 49%, but this is decreased by 50% under fasting conditions [1][2]. This contrasts sharply with tamsulosin, which has a bioavailability of >90% and is best taken on an empty stomach [1]. This difference is a primary formulation and counseling consideration. For procurement of generic alfuzosin HCl, bioequivalence studies must be conducted under fed conditions to ensure therapeutic equivalence with the reference product [3].

Pharmacokinetics Bioavailability Food effect Formulation

Alfuzosin HCl QT Prolongation: A Documented Absence of Effect at Therapeutic Doses

A dedicated thorough QT study evaluated the effect of alfuzosin on cardiac repolarization. At the therapeutic dose of 10 mg, alfuzosin did not induce a significant change in the QT interval [1][2]. The study used moxifloxacin as a positive control, which produced a QT prolongation of 7.0 ms (95% CI, 4.4–9.6 ms) [1]. At a supratherapeutic dose of 40 mg (four times the recommended daily dose), alfuzosin induced a small increase in QT, with a mean placebo-subtracted QTcF increase of 1.9 msec (upper bound 95% CI, 5.5 msec) for the 10 mg dose [2][3]. This well-characterized, minimal effect on QT interval distinguishes it from drugs with more pronounced proarrhythmic potential.

Cardiac safety QTc prolongation Thorough QT study Electrophysiology

Alfuzosin HCl Dizziness & Orthostatic Hypotension: Comparative Incidence Rates

Data aggregated from clinical sources provides comparative incidence rates for common adverse events among alpha-blockers [1]. For dizziness, the reported incidence is 2% for alfuzosin, compared to 5% for tamsulosin, 5.9% for terazosin, and 15-20% for doxazosin [1]. For orthostatic hypotension, the incidence is 0.7% for alfuzosin, compared to 1.4% for terazosin and 8% for doxazosin [1]. While tamsulosin is often cited as having a minimal effect on blood pressure, this data shows alfuzosin has a similarly low, and in some cases lower, incidence of these specific vasodilatory adverse events than many comparators, including tamsulosin for dizziness [1].

Tolerability Adverse events Dizziness Orthostatic hypotension

Alfuzosin Hydrochloride: Evidence-Based Application Scenarios for Clinical & Industrial Use


Preferential Use in Sexually Active Men to Minimize Ejaculatory Dysfunction Risk

Alfuzosin is the preferred α1-blocker for men with BPH for whom preservation of ejaculatory function is a high priority. This selection is directly supported by meta-analyses showing alfuzosin's risk is similar to placebo, while silodosin and tamsulosin confer significantly higher risks [1]. Real-world pharmacovigilance data quantifies this difference, showing a 18.5-fold higher risk of ejaculatory disorders with silodosin compared to alfuzosin [2]. Procurement for this patient demographic should prioritize alfuzosin over more α1A-selective agents.

A Balanced Option for Patients with Moderate Cardiovascular Risk but Low Fall Risk

Alfuzosin offers a balanced cardiovascular profile that is more favorable than older non-selective agents like doxazosin and terazosin, but less favorable than tamsulosin. Its lower reported incidence of dizziness (2%) compared to tamsulosin (5%) and doxazosin (15-20%) is a notable advantage [3]. However, its greater potential to cause orthostatic hypotension compared to tamsulosin, as demonstrated in head-to-head studies [4], makes it suitable for patients with moderate cardiovascular risk where tamsulosin might be preferred for those at high risk. Its use should be carefully considered in elderly patients with a high risk of falls.

A Safe Option in Polypharmacy with Low Risk of QTc Prolongation

Alfuzosin is a suitable choice for BPH management in older men who are often on multiple medications that could potentially prolong the QT interval. The compound has been rigorously evaluated in a thorough QT study, which demonstrated no significant change in QT interval at the therapeutic dose of 10 mg [5]. This provides a high degree of confidence in its cardiac safety profile, allowing for its inclusion in complex medication regimens where other drugs may carry a higher proarrhythmic burden.

Generic Formulation Procurement Requiring Fed-State Bioequivalence Data

When sourcing generic alfuzosin hydrochloride 10 mg extended-release tablets, procurement specifications must mandate evidence of bioequivalence established under fed conditions. This is because the innovator product's bioavailability is reduced by 50% when taken on an empty stomach [6][7]. A generic product shown to be bioequivalent under fasting conditions may not be therapeutically equivalent when administered with food. Therefore, reviewing the fed-state bioequivalence study (e.g., NCT06228339 [8]) is a critical step in ensuring the procured generic product will perform as expected in the target patient population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alfuzosin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.